Indole-3-butyric Acid-d4

Catalog No.
S1770903
CAS No.
1216408-71-7
M.F
C12H13NO2
M. Wt
207.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-butyric Acid-d4

CAS Number

1216408-71-7

Product Name

Indole-3-butyric Acid-d4

IUPAC Name

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid

Molecular Formula

C12H13NO2

Molecular Weight

207.265

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2

InChI Key

JTEDVYBZBROSJT-KHORGVISSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O

Synonyms

1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4;

Indole-3-butyric acid (IBA) is a well-established auxin, a type of plant hormone that plays a crucial role in various plant growth and development processes []. Indole-3-butyric Acid-d4 (IBA-d4) is a specifically labelled version of IBA containing four deuterium atoms (deuterium is a stable isotope of hydrogen). This isotopic labelling makes IBA-d4 a valuable tool in plant cell culture research, offering several advantages over unlabeled IBA.

Applications in Tracing Metabolic Pathways

Advantages of IBA-d4 over Unlabeled IBA

IBA-d4 offers several advantages over using unlabeled IBA in plant cell culture experiments:

  • Reduced Background Noise: Plant cells naturally contain various hydrogen-containing metabolites. When using unlabeled IBA, these background signals can interfere with the detection of IBA-derived metabolites. The incorporation of deuterium atoms into IBA-d4 creates a distinct mass signature, allowing researchers to distinguish IBA-derived metabolites from background noise, leading to clearer and more accurate data.
  • Improved Sensitivity: Mass spectrometry techniques are often more sensitive to the detection of molecules with heavier isotopes like deuterium. Therefore, using IBA-d4 can enhance the sensitivity of experiments, allowing researchers to detect lower levels of IBA-derived metabolites, which may be crucial for studying specific metabolic pathways.

Indole-3-butyric acid-d4 is a deuterated form of indole-3-butyric acid, a compound classified as an indol-3-yl carboxylic acid. It has the molecular formula C12H13D4NO2C_{12}H_{13}D_{4}NO_{2} and is characterized by the substitution of four hydrogen atoms with deuterium isotopes. This modification allows for enhanced tracking and analysis in biological studies, particularly in plant physiology and biochemistry. Indole-3-butyric acid itself is a white to light-yellow crystalline solid that melts at approximately 125°C and is known for its role as a plant hormone in the auxin family, primarily involved in promoting root formation and growth in plants .

Typical of auxins, including:

  • Conversion to Indole-3-acetic Acid: Indole-3-butyric acid can be converted into indole-3-acetic acid through β-oxidation processes within plant cells. This reaction is significant because indole-3-acetic acid is a primary auxin that regulates numerous aspects of plant growth .
  • Establishment of Root Formation: In plant tissue culture, indole-3-butyric acid-d4 induces lateral root formation by promoting cell division and elongation in root tissues .
  • Interactions with Other Hormones: It can interact with cytokinins to influence callus formation and differentiation during micropropagation .

The synthesis of indole-3-butyric acid-d4 typically involves deuterium labeling techniques, which can include:

  • Hydrogen-Deuterium Exchange: A common method involves the use of deuterated solvents or reagents under acidic conditions to facilitate the exchange of hydrogen atoms with deuterium .
  • Chemical Synthesis from Precursors: Starting from indole or butyric acid derivatives,

Indole-3-butyric acid-d4 has several applications, particularly in research and horticulture:

  • Plant Tissue Culture: It is extensively used in micropropagation protocols to promote root formation from explants .
  • Research Tool: The deuterated form allows for precise tracking in metabolic studies involving auxin pathways and their effects on plant development .
  • Phytochemical Studies: It serves as a standard in analytical chemistry for studying the metabolism of auxins within plants .

Studies involving indole-3-butyric acid-d4 focus on its interactions with various biological systems:

  • Auxin Interaction: Research has shown that it interacts with other plant hormones, such as cytokinins, influencing their effects on growth and development .
  • Metabolic Pathways: Investigations into how indole-3-butyric acid-d4 is metabolized within plant tissues provide insights into its role as a storage form of indole-3-acetic acid .

These interaction studies are crucial for understanding the complex signaling networks governing plant growth.

Indole-3-butyric acid-d4 shares similarities with several other compounds within the auxin family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Indole-3-acetic AcidIndolyl carboxylic acidPrimary natural auxin; regulates multiple growth processes
Naphthalene Acetic AcidNaphthyl carboxylic acidSynthetic auxin; promotes rooting but less effective than indole derivatives
2,4-Dichlorophenoxyacetic AcidPhenoxyacetic acidHerbicide; disrupts normal growth patterns

Indole-3-butyric acid-d4's unique feature lies in its deuterated structure, which allows for enhanced tracking during biochemical studies while retaining the biological activity characteristic of natural auxins. This makes it particularly valuable in research settings where precise measurements are critical.

Dates

Modify: 2023-07-19

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